molecular formula C16H22Cl2N2O2S2 B2709432 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2309749-76-4

1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2709432
CAS No.: 2309749-76-4
M. Wt: 409.38
InChI Key: BCSJYJPBHKFWJP-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is a complex organic compound It features a diazepane ring, a sulfonyl group, and a tetrahydrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Diazepane Ring: This might involve the cyclization of appropriate amine precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: This step could involve sulfonylation using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Tetrahydrothiophene Moiety: This could be achieved through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: This could involve the oxidation of the tetrahydrothiophene moiety to a sulfone.

    Reduction: Reduction reactions might target the sulfonyl group or other functional groups.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the diazepane ring or the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halides, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane could have several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2,4-Dichlorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane
  • 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-(thiophen-3-yl)-1,4-diazepane

Uniqueness

1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is unique due to the specific combination of functional groups and the structural framework. This uniqueness could confer specific chemical reactivity and biological activity, making it valuable for various applications.

Properties

IUPAC Name

1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O2S2/c1-12-9-16(15(18)10-14(12)17)24(21,22)20-5-2-4-19(6-7-20)13-3-8-23-11-13/h9-10,13H,2-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSJYJPBHKFWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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